1-(butan-2-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine
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Overview
Description
1-(butan-2-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(butan-2-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with 1-(butan-2-yl)hydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to form the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(butan-2-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(butan-2-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a biochemical probe.
Industrial Applications: It is used in the synthesis of other complex molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(butan-2-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(butan-2-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine
- 1-(butan-2-yl)-N-[(1-phenyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine
- 1-(butan-2-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine
Uniqueness
1-(butan-2-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butan-2-yl and ethyl groups influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H21N5 |
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Molecular Weight |
247.34 g/mol |
IUPAC Name |
1-butan-2-yl-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C13H21N5/c1-4-11(3)18-9-7-13(16-18)14-10-12-6-8-15-17(12)5-2/h6-9,11H,4-5,10H2,1-3H3,(H,14,16) |
InChI Key |
ZIKDEJVRJXAWDV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C=CC(=N1)NCC2=CC=NN2CC |
Origin of Product |
United States |
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